molecular formula C8H16ClNO B3023470 octahydro-1H-isoindol-5-ol hydrochloride CAS No. 1263365-47-4

octahydro-1H-isoindol-5-ol hydrochloride

Cat. No. B3023470
CAS RN: 1263365-47-4
M. Wt: 177.67
InChI Key: RQZXEQGQTRITTG-UHFFFAOYSA-N
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Description

The compound octahydro-1H-isoindol-5-ol hydrochloride is not directly mentioned in the provided papers. However, the related compound octahydro-1H-cyclopenta[cd]isoindole is synthesized as part of a study on the construction of an aza-tricyclic framework, which is an important structural motif in many natural products and pharmaceuticals. This compound is a derivative of the octahydro-1H-isoindol-5-ol scaffold and is relevant to the analysis of similar compounds .

Synthesis Analysis

The synthesis of octahydro-1H-cyclopenta[cd]isoindole is achieved through a domino reaction that combines the aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction. This one-pot method is highly stereoselective and results in the formation of hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts with six contiguous stereogenic centers. The subsequent BBr3-mediated cleavage of the oxa-bridged adduct leads to the formation of octahydro-1H-cyclopenta[cd]isoindole .

Molecular Structure Analysis

While the exact molecular structure of octahydro-1H-isoindol-5-ol hydrochloride is not discussed, the related octahydro-1H-cyclopenta[cd]isoindole features an angularly fused 5-6-5 aza-tricyclic framework. This structure is a key component of the gracilamine alkaloid, which is a natural product with potential biological activity. The synthesis process described provides a stereoselective approach to constructing such complex molecular architectures .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving octahydro-1H-isoindol-5-ol hydrochloride. However, the synthesis of related compounds involves reactions such as the aza-Piancatelli rearrangement and intramolecular Diels-Alder reaction, which are significant for constructing complex cyclic structures. Additionally, the reactivity of the five-coordinate complex OsH(OH)(CO)(PiPr3)2 with various substrates like dimethyl acetylenedicarboxylate, methyl acrylate, and methyl vinyl ketone is discussed, showcasing the versatility of such complexes in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of octahydro-1H-isoindol-5-ol hydrochloride are not directly reported in the provided papers. However, the synthesis of structurally related compounds suggests that these molecules are likely to have significant stereochemical complexity and potentially reactive functional groups that could be further modified or participate in additional chemical reactions. The properties of these compounds would be influenced by their tricyclic structure and the presence of multiple stereocenters .

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXEQGQTRITTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-1H-isoindol-5-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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